Nickel carbonate

描述

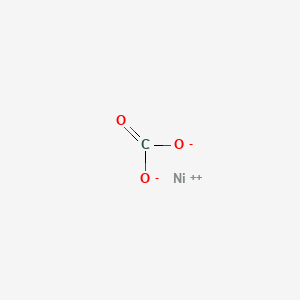

Nickel carbonate, also known as nickel(II) carbonate, is an inorganic compound with the chemical formula NiCO₃. It typically appears as a light green crystalline solid or a brown powder. This compound is known for its limited solubility in water but can dissolve in ammonia and dilute acids. This compound is primarily used in the production of nickel catalysts and pigments, as well as in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Nickel carbonate can be synthesized through several methods. One common laboratory method involves the reaction of nickel sulfate with sodium carbonate, resulting in the precipitation of this compound:

NiSO4+Na2CO3→NiCO3+Na2SO4

Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which produces hydrated this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical precipitation. This process involves the reaction of nickel salts (such as nickel chloride or nickel sulfate) with soluble carbonates (such as sodium carbonate or ammonium carbonate). The resulting this compound is then purified through washing and drying steps to remove impurities .

化学反应分析

Types of Reactions: Nickel carbonate undergoes various chemical reactions, including:

- When heated, this compound decomposes to form nickel oxide and carbon dioxide:

Decomposition: NiCO3→NiO+CO2

this compound reacts with acids to form nickel salts, carbon dioxide, and water. For example, with hydrochloric acid:Reaction with Acids: NiCO3+2HCl→NiCl2+CO2+H2O

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the production of nickel metal through gas/solid-reduction processes.

Common Reagents and Conditions:

Acids: Hydrochloric acid, nitric acid.

Heat: For decomposition reactions.

Reducing Agents: Hydrogen gas for reduction processes.

Major Products Formed:

Nickel Oxide (NiO): Formed through thermal decomposition.

Nickel Salts (e.g., NiCl₂, Ni(NO₃)₂): Formed through reactions with acids

科学研究应用

Industrial Applications

Nickel carbonate plays a crucial role in several industrial processes:

- Production of Nickel Metal : this compound is primarily used to produce nickel metal, which is essential in manufacturing stainless steel and nickel alloys. These materials are known for their corrosion resistance and strength, making them suitable for harsh environments .

- Catalyst Production : It serves as a precursor for nickel catalysts used in various chemical reactions, including hydrogenation processes. Nickel catalysts are vital in the production of vegetable oils and other organic compounds .

- Ceramic Industry : this compound is employed in ceramic applications, particularly as a coloring agent and in the production of ceramic pigments. Its ability to impart color makes it valuable in glazes and decorative ceramics .

- Electroplating : The compound is used in electroplating baths, where it acts as a source of nickel ions necessary for coating processes .

Scientific Research Applications

This compound has been the subject of extensive research due to its potential applications in environmental remediation and energy production:

- Bioremediation : Recent studies have explored the use of this compound in bioprecipitation processes to remove toxic metals from wastewater. Ureolytic microorganisms can facilitate the precipitation of this compound from solutions, aiding in metal recovery and reducing environmental impact .

- Photocatalysis : Hierarchical this compound hydroxide structures have been synthesized for photocatalytic applications, particularly in hydrogen evolution reactions (HER) from water splitting. These structures demonstrate promising photocatalytic performance, making them candidates for sustainable energy solutions .

- Battery Technology : this compound is investigated as a surface contaminant on layered oxides used in cathodes for batteries. Understanding its degradation mechanisms can lead to improved battery performance and longevity .

Health and Environmental Considerations

While this compound has numerous applications, it also poses health risks. Studies indicate that exposure can lead to irritation and other adverse effects, necessitating careful handling and regulation .

Case Study 1: Bioremediation of Heavy Metals

A study demonstrated the effectiveness of using this compound precipitated by ureolytic fungi to remove heavy metals from contaminated water sources. The research highlighted the potential for using biological systems to recover valuable metals while minimizing environmental impact.

Case Study 2: Photocatalytic Hydrogen Production

Research on hierarchical this compound hydroxide nanostructures showed their capability as efficient photocatalysts for hydrogen production. The study emphasized the importance of optimizing synthesis methods to enhance photocatalytic activity.

作用机制

The mechanism of action of nickel carbonate involves its interaction with acids and bases, leading to the formation of nickel ions (Ni²⁺) and carbonate ions (CO₃²⁻). These ions can participate in various chemical reactions, such as the formation of nickel salts and the release of carbon dioxide. In industrial processes, this compound is often used as a precursor for the production of nickel metal through reduction reactions .

相似化合物的比较

Nickel carbonate can be compared with other similar compounds, such as:

Nickel Oxide (NiO): Formed from the decomposition of this compound and used in ceramics and fuel cells.

Nickel Hydroxide (Ni(OH)₂): Used in rechargeable batteries and as a catalyst.

Nickel Acetate (Ni(CH₃COO)₂): Used as a mordant in the textile industry and in electroplating.

Uniqueness: this compound is unique due to its specific applications in the production of nickel catalysts and pigments, as well as its role as a precursor for various nickel compounds. Its limited solubility in water and reactivity with acids make it a valuable compound in both laboratory and industrial settings .

生物活性

Nickel carbonate (NiCO₃) is a compound that has garnered attention in various fields, including agriculture, environmental science, and toxicology. This article explores the biological activity of this compound, focusing on its effects on plant growth, its potential toxicity to animals, and its applications in photocatalytic processes.

This compound typically exists in two forms: basic this compound (Ni₂CO₃(OH)₂·4H₂O) and hydrated this compound (NiCO₃·2H₂O). The basic form is often used in various industrial applications and has distinct properties that influence its biological activity.

Effects on Plant Growth

Recent studies have highlighted the role of nickel as an essential micronutrient for plants. This compound has been shown to enhance various physiological processes in crops:

- Nitrogen Metabolism : Nickel plays a crucial role in nitrogen metabolism by activating urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. This process is vital for biological nitrogen fixation (BNF) in legumes, such as soybeans. A study indicated that nickel application significantly increased urease activity by 3.9-fold compared to controls .

- Photosynthesis : Nickel application led to a 1.2-fold increase in photosynthetic rates, contributing to improved plant growth and development .

- Micronutrient Deficiency : In tropical conditions, a latent deficiency of nickel has been observed in soybean genotypes, which can limit their productive potential. Addressing this deficiency through this compound application can optimize growth .

Toxicological Studies

This compound exhibits varying degrees of toxicity depending on exposure routes and concentrations:

- Acute Toxicity : Inhalation studies in rats revealed a median lethal concentration (LC50) of 0.24 mg/L for male rats and >2.09 mg/L for females. Symptoms following exposure included abnormal respiration and tremors .

- Chronic Exposure : Long-term studies involving dietary exposure to this compound demonstrated significant reductions in feed intake and weight loss at high doses (1000 ppm), although these effects were reversible upon returning to a normal diet .

- Histopathological Findings : Examination of tissues from exposed animals showed no specific pathological abnormalities directly attributable to nickel exposure, but kidney abnormalities were noted across both control and treated groups .

Study 1: Nickel Application in Soybeans

A study conducted on soybean plants treated with this compound demonstrated significant improvements in nitrogen metabolism parameters. The results indicated enhanced urease activity and overall plant health, suggesting that nickel is critical for optimal crop production under certain soil conditions .

Study 2: Toxicity Assessment in Rats

In a controlled study assessing the effects of inhaled this compound, male rats exhibited respiratory distress and internal organ discoloration after exposure to concentrations around 0.261 mg/L. This highlights the potential risks associated with occupational exposure to nickel compounds .

Photocatalytic Applications

This compound hydroxide nanostructures have emerged as promising materials for photocatalytic applications:

- Water Splitting : Research has shown that hierarchical this compound hydroxide can effectively catalyze hydrogen evolution from water under light irradiation, achieving yields of 10 μmol g⁻¹ h⁻¹. This property positions this compound as a candidate for sustainable energy solutions .

Summary of Biological Activities

属性

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of nickel carbonate?

A1: While the anhydrous form exists as NiCO3, this compound often occurs as a basic hydrate with varying compositions. The exact molecular formula and weight depend on the specific hydrate form.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

- X-ray diffraction (XRD): Confirms the crystal structure and identifies different phases like calcite-structured NiCO3 [, ].

- Infrared (IR) spectroscopy: Reveals characteristic absorption bands corresponding to carbonate groups and water molecules [, , , ].

- Thermal analysis (TGA, DSC): Provides insights into the thermal decomposition behavior, revealing stages of water loss and carbonate decomposition [, , , , ].

Q3: How does the stability of this compound vary under different conditions?

A3: this compound exhibits varying stability depending on temperature and surrounding environment.

- Thermal Stability: It undergoes decomposition upon heating, losing water molecules first and then decomposing into nickel oxide (NiO) and carbon dioxide (CO2) [, , , ].

- Aqueous Stability: In aqueous solutions, its solubility is influenced by pH, presence of other ions, and temperature [, , , ].

Q4: What factors affect the solubility of this compound in aqueous solutions?

A4: The solubility of this compound in aqueous solutions is influenced by:

- pH: Solubility decreases with increasing pH [, , ].

- Anions: The presence of different anions, such as chloride (Cl-) and sulfate (SO42-), affects solubility due to varying interactions with this compound surfaces [, ].

- Temperature: Generally, solubility increases with temperature, but the specific relationship can be complex [, ].

Q5: What are the notable catalytic applications of this compound?

A5: this compound serves as a precursor for the preparation of nickel oxide (NiO), a valuable catalyst in various applications, including:

- Water oxidation: Nickel oxide derived from this compound demonstrates promising activity for oxygen evolution reaction (OER), a crucial step in water splitting for hydrogen production [, ].

Q6: How does the morphology of this compound influence its catalytic activity?

A6: The morphology of this compound, especially the pore structure and surface area, significantly influences the catalytic activity of derived nickel oxide [, , ]. For instance:

- Mesoporous nickel oxide: Prepared using templates during this compound synthesis, it exhibits enhanced surface area and improved catalytic performance in supercapacitor applications [].

- Hierarchical this compound hydroxide: Synthesized with specific morphologies, it shows promising photocatalytic activity for hydrogen evolution in water splitting [].

Q7: How has computational chemistry been used to study this compound crystallization?

A7: Atomistic simulations provide insights into the influence of various factors on this compound crystallization:

- Anion effects: Simulations revealed the impact of anions like Cl- and SO42- on crystal morphology and growth rates, aligning with experimental observations [, ].

- Hydration effects: Simulations demonstrated the stabilizing effect of hydration on crystal surfaces, leading to more regular morphologies [].

Q8: What are the common methods for preparing this compound?

A8: this compound can be synthesized via various methods:

- Precipitation: Reacting a soluble nickel salt, like nickel sulfate (NiSO4) or nickel chloride (NiCl2), with a carbonate source, such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) [, , , , , , , , ].

- Hydrothermal synthesis: Reacting nickel salts with carbonate sources under controlled temperature and pressure in an autoclave [, ].

Q9: How does the choice of nickel salt affect the properties of the resulting this compound?

A9: The choice of nickel salt can influence the purity and morphology of this compound precipitates:

- Nickel chloride (NiCl2): Using NiCl2 as a precursor can lead to higher purity this compound compared to using nickel sulfate (NiSO4) due to the ease of removing chloride ions [].

Q10: How do process parameters affect this compound precipitation?

A10: Several factors during precipitation significantly affect the characteristics of the resulting this compound:

- pH: Influences the precipitation rate, particle size, and composition of the precipitate [, , , , ].

- Temperature: Affects the reaction rate, particle size distribution, and crystal structure [, , ].

- Aging: Prolonged aging of the precipitate in contact with the mother liquor can lead to changes in particle size and morphology [].

- Feeding mode: The way reactants are introduced and mixed can impact particle size and agglomeration [, ].

Q11: What are the key industrial applications of this compound?

A11: this compound finds use in various industrial applications:

- Precursor for nickel compounds: Serves as a key starting material for producing other valuable nickel compounds like nickel oxide (NiO), nickel hydroxide (Ni(OH)2), and nickel metal powders [, , , , , ].

- Electroplating: Used in some electroplating baths for depositing nickel coatings [, , ].

- Wastewater treatment: Employed as a catalyst in specific wastewater treatment processes [].

Q12: What are the known toxicological effects of this compound?

A12: this compound is recognized for its potential toxicity:

- Carcinogenicity: Classified as a known carcinogen by agencies like the National Cancer Institute (NCI) due to its association with lung and nasal cancers [].

- Respiratory effects: Inhalation exposure can cause irritation and respiratory problems, potentially leading to asthma-like symptoms [, ].

- Skin sensitization: Can cause allergic contact dermatitis upon skin contact [, ].

Q13: What are the potential routes of exposure to this compound?

A13: Exposure to this compound can occur through:

- Inhalation: Breathing in dust or fumes containing the compound, particularly relevant in occupational settings [, ].

- Skin contact: Direct contact with the substance, potentially leading to dermatitis [, ].

Q14: How can exposure to this compound be minimized?

A14: Implementing appropriate safety measures is crucial to minimize exposure:

- Personal protective equipment (PPE): Using respirators, gloves, and protective clothing to prevent inhalation and skin contact [].

Q15: What are the environmental concerns associated with this compound?

A15: While not highly persistent, this compound can pose environmental risks:

Q16: What strategies can mitigate the environmental impact of this compound?

A16: Minimizing the environmental footprint of this compound involves:

- Responsible waste management: Treating nickel-containing waste streams appropriately to prevent soil and water contamination [].

- Recycling: Exploring and implementing efficient recycling methods to recover nickel from waste streams [].

Q17: What are promising research areas related to this compound?

A17: Ongoing research on this compound focuses on:

- Improved catalytic materials: Designing and synthesizing novel this compound-based materials with enhanced catalytic activity, selectivity, and stability for applications like water splitting, energy storage, and organic synthesis [, , , ].

- Sustainable synthesis and processing: Developing environmentally friendly and cost-effective methods for producing this compound and its derivatives, minimizing waste and maximizing resource utilization [].

- Understanding toxicological mechanisms: Investigating the molecular mechanisms underlying the toxicity of this compound to provide insights for risk assessment and mitigation strategies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。